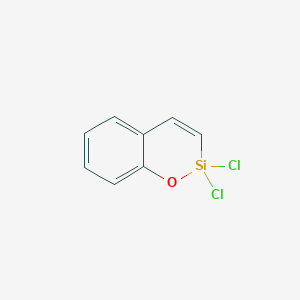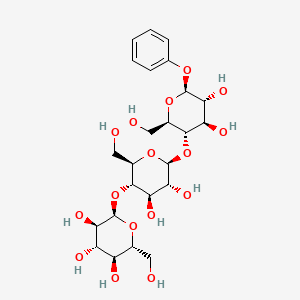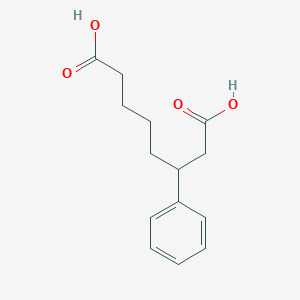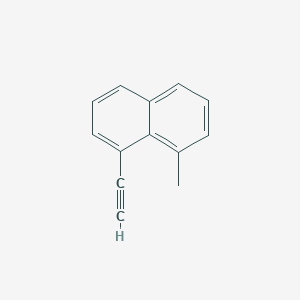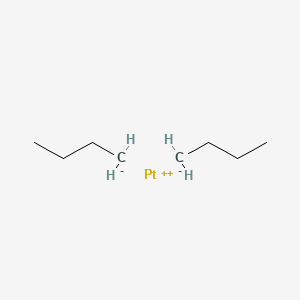
butane;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane;platinum(2+) is a compound that combines butane, a simple hydrocarbon, with platinum in a +2 oxidation state. This compound is of interest due to its unique catalytic properties, particularly in the field of heterogeneous catalysis. Butane is a four-carbon alkane, commonly used as a fuel, while platinum is a noble metal known for its catalytic abilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butane;platinum(2+) typically involves the use of platinum catalysts in various chemical reactions. One common method is the catalytic hydrogenation of alkenes, where platinum is used as a catalyst to facilitate the addition of hydrogen to the carbon-carbon double bonds in alkenes, converting them into alkanes such as butane . The platinum catalyst is often prepared in a finely divided form, such as platinum(IV) oxide, which is reduced to platinum metal during the reaction .
Industrial Production Methods
In industrial settings, platinum catalysts are often supported on inert materials like alumina or silica to increase their surface area and enhance their catalytic activity. The preparation of these catalysts involves techniques such as impregnation, where a solution of a platinum compound is applied to the support material, followed by drying and reduction to form the active platinum metal .
Chemical Reactions Analysis
Types of Reactions
Butane;platinum(2+) undergoes various types of chemical reactions, including:
Oxidation: Butane can be oxidized in the presence of platinum catalysts to form carbon dioxide and water.
Hydrogenation: Platinum catalysts facilitate the hydrogenation of alkenes to form alkanes.
Isomerization: Platinum catalysts can also promote the isomerization of butane to isobutane.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation and oxygen for oxidation. The reactions typically occur under controlled temperatures and pressures to optimize the catalytic activity of platinum .
Major Products
The major products formed from these reactions include alkanes such as butane and isobutane, as well as carbon dioxide and water from oxidation reactions .
Scientific Research Applications
Butane;platinum(2+) has several scientific research applications, including:
Environmental Applications: Platinum catalysts are used in catalytic converters to reduce harmful emissions from vehicles.
Mechanism of Action
The mechanism by which butane;platinum(2+) exerts its effects involves the adsorption of reactant molecules onto the platinum surface, where they undergo chemical transformations. Platinum facilitates these reactions by lowering the activation energy required for the reactions to occur. The molecular targets and pathways involved include the activation of hydrogen and oxygen molecules, which then react with hydrocarbons like butane to form the desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other platinum-based catalysts such as platinum(IV) oxide and platinum supported on various materials like alumina and silica .
Uniqueness
Butane;platinum(2+) is unique due to its specific combination of butane and platinum, which provides distinct catalytic properties. The use of butane as a reactant and platinum as a catalyst allows for efficient hydrogenation, oxidation, and isomerization reactions, making it valuable in various industrial and environmental applications .
Properties
CAS No. |
65587-61-3 |
|---|---|
Molecular Formula |
C8H18Pt |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
butane;platinum(2+) |
InChI |
InChI=1S/2C4H9.Pt/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 |
InChI Key |
DVTWIQCKEJGWCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


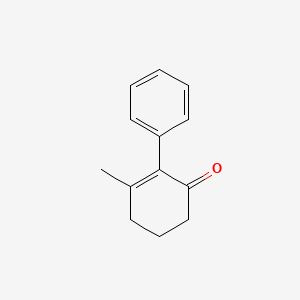
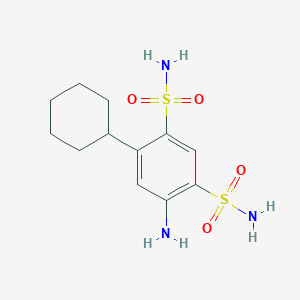
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
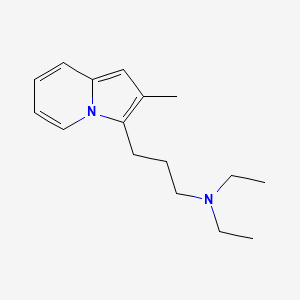
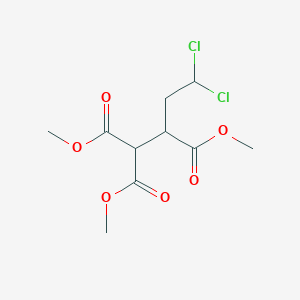
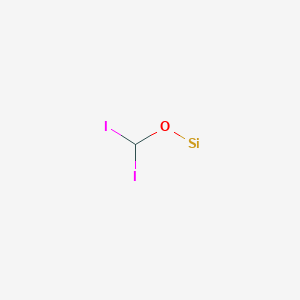
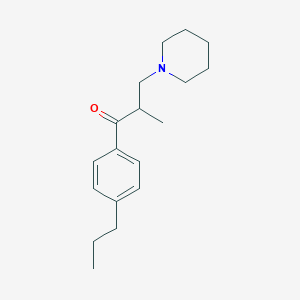
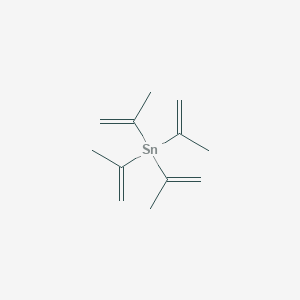
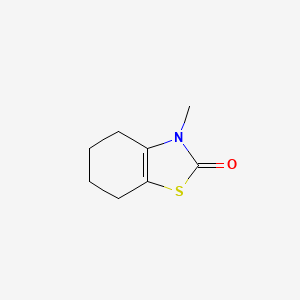
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
